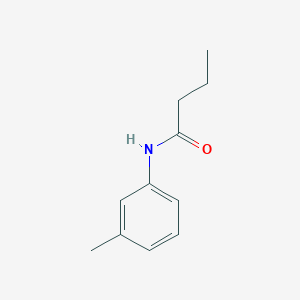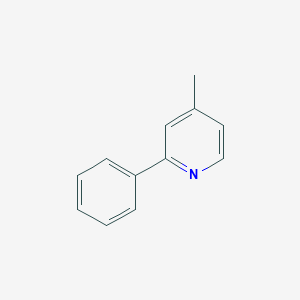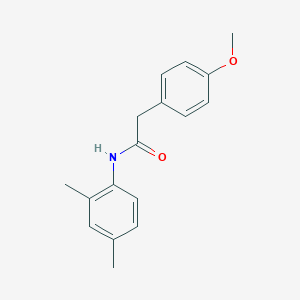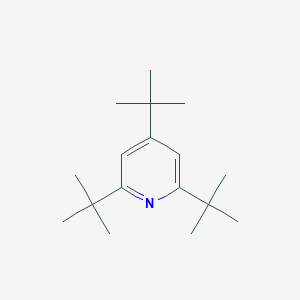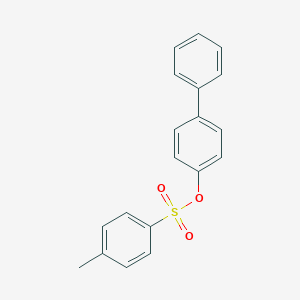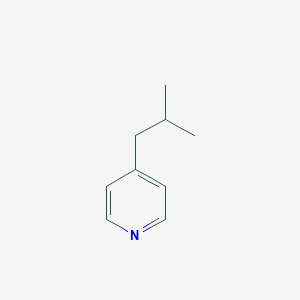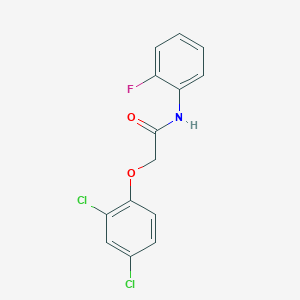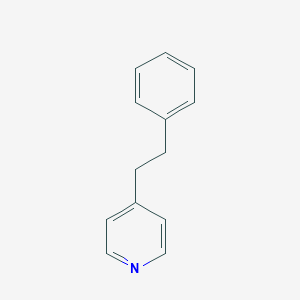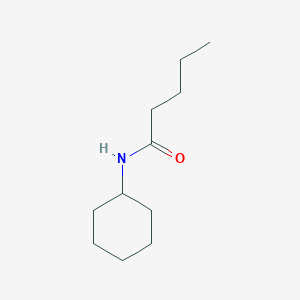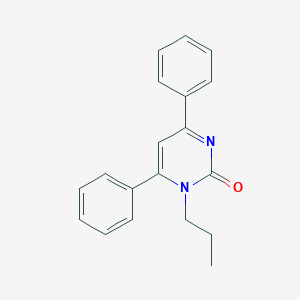
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone, also known as DPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis.
Biochemical And Physiological Effects
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis. In addition, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have low toxicity and good bioavailability, which are important factors in the development of new drugs. However, one of the limitations of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects.
Future Directions
There are several future directions for the study of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone. One area of research is the development of new derivatives of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis method of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been optimized for high yield and purity, and several studies have investigated its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a therapeutic agent and to develop new drugs based on this compound.
Synthesis Methods
The synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone involves the condensation of benzaldehyde and acetophenone followed by the reaction with urea in the presence of a catalyst. The reaction yields 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a white crystalline powder with a melting point of 237-238°C. This method has been optimized for high yield and purity and has been widely used in the synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone for research purposes.
Scientific Research Applications
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been extensively studied for its potential applications as a therapeutic agent. Several studies have shown that 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
33098-34-9 |
|---|---|
Product Name |
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone |
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4,6-diphenyl-1-propylpyrimidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
GJHYBWSQPJJAAT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



